molecular formula C20H22O6 B3262626 Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside CAS No. 35905-28-3

Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside

Cat. No. B3262626
CAS RN: 35905-28-3
M. Wt: 358.4 g/mol
InChI Key: LEJLVYJUXVHIJN-NPKOBNKKSA-N
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Description

Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside is a biomedical compound . It is a useful synthetic intermediate for carbohydrate and oligosaccharide synthesis . It is an intricate and multifaceted amalgamation of isomeric structures with utilities lying in its profound capability to interact with and antagonize particular compound receptors .


Synthesis Analysis

The synthesis of Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside involves the use of various reagents and conditions. For instance, under anhydrous conditions, the benzylidene group is cleaved by the formation of benzaldehyde dimethyl acetal, liberating the 4- and 6-hydroxy groups . The transformation requires a hydride donor reagent in combination with a protic or a Lewis acid .


Molecular Structure Analysis

The molecular formula of Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside is C14H18O6 . A new chiral center (PhC*H<) is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .


Chemical Reactions Analysis

Regioselective reductive openings of the 4,6-O-benzylidene-type acetals of hexopyranosides to the corresponding benzyl-type ethers are important methods in carbohydrate chemistry . Under anhydrous conditions, the benzylidene group is cleaved by the formation of benzaldehyde dimethyl acetal, liberating the 4- and 6-hydroxy groups .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside is 282.29 . Its optical activity is [α]19/D +113.1°, c = 1 in chloroform . The melting point is 164-165 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : A straightforward method for synthesizing 4,6-O-Benzylidene protected d-glucal, a useful synthetic intermediate from α-methyl glucopyranoside, has been developed, demonstrating its potential as an accessible compound for various chemical syntheses (Chambers, Evans, & Fairbanks, 2003).

  • Novel Derivative Formation : A new glycoside lactone derivative of 4,6-O-benzylidene-alpha-D-glucopyranoside was synthesized, showing its utility in creating diverse chemical structures (Zhang, Du, Liu, & Zhu, 2001).

  • Laboratory Synthesis : An experiment for undergraduate students was developed for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside, highlighting its educational value in teaching practical synthetic carbohydrate chemistry (Demchenko, Pornsuriyasak, & Meo, 2006).

Applications in Carbohydrate Chemistry

  • Selective Synthesis : The compound has been used in the selective synthesis of carbohydrate derivatives, demonstrating its role in complex organic syntheses (Matta, Vig, & Abbas, 1984).

  • Stereoselectivity in C-mannopyranosides : Research has explored the influence of the O3 protecting group on stereoselectivity in preparing C-mannopyranosides using 4,6-O-benzylidene-protected donors (Crich & Sharma, 2010).

Antimicrobial Applications

  • Antimicrobial Screening : Some derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside exhibited promising antibacterial and antifungal activities, suggesting potential applications in antimicrobial treatments (Kawsar, Kabir, Manik, & Anwar, 2012).

  • Mycelial Growth Inhibition : Acylated derivatives of Methyl 4,6-O-benzylidene-α-D-glucopyranoside showed effectiveness against phytopathogenic fungi, indicating potential in agricultural applications (Kawsar, Kabir, Manik, Hossain, & Anwar, 2012).

Safety and Hazards

Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside should be kept in a dry and well-ventilated place. It should be stored at a temperature between 2 - 8°C . It should be kept away from strong oxidizing agents . In case of contact with skin, eyes, or if ingested, immediate medical attention is required .

properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLVYJUXVHIJN-NPKOBNKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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